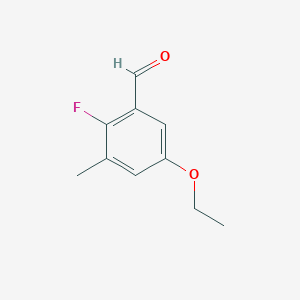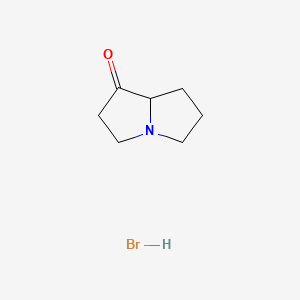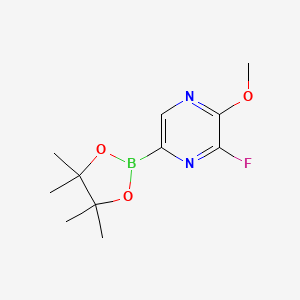
(2-Fluoro-4-iodo-3-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-4-iodo-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BFIO2 and a molecular weight of 279.85 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, iodine, and a methyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-iodo-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-4-iodo-3-methylbenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-4-iodo-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The aryl iodide can be reduced to the corresponding aryl fluoride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Aryl fluorides.
Aplicaciones Científicas De Investigación
(2-Fluoro-4-iodo-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Fluoro-4-iodo-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2-Fluoro-4-iodo-3-methylphenyl)boronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C7H7BFIO2 |
|---|---|
Peso molecular |
279.85 g/mol |
Nombre IUPAC |
(2-fluoro-4-iodo-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BFIO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3,11-12H,1H3 |
Clave InChI |
JTLIESLIJYABFR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)I)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


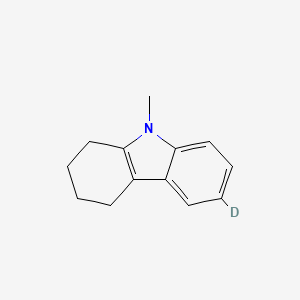
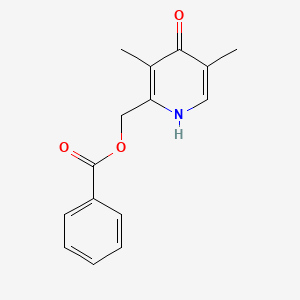

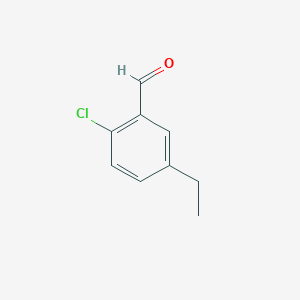
![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
